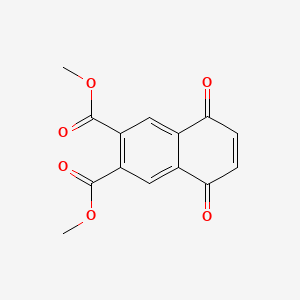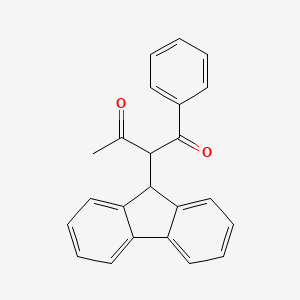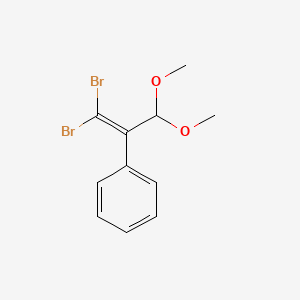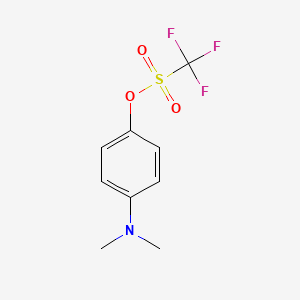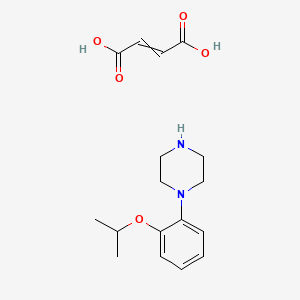
1,1-Dimethoxy-2,2-dimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-2,2-dimethyldecane is an organic compound belonging to the class of branched alkanes It is characterized by the presence of two methoxy groups and two methyl groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethoxy-2,2-dimethyldecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of methanol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to yield the desired dimethoxy compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale catalytic processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-2,2-dimethyldecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
1,1-Dimethoxy-2,2-dimethyldecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane dynamics.
Industry: It is employed in the production of specialty chemicals and as a component in formulations for coatings and adhesives
Mechanism of Action
The mechanism by which 1,1-Dimethoxy-2,2-dimethyldecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where the compound is converted into active intermediates .
Comparison with Similar Compounds
- 1,1-Dimethoxy-2,2-dimethylpropane
- 1,1-Dimethoxy-2,2-dimethylbutane
- 1,1-Dimethoxy-2,2-dimethylhexane
Uniqueness: 1,1-Dimethoxy-2,2-dimethyldecane is unique due to its specific branching and the presence of two methoxy groups. This structural arrangement imparts distinct physical and chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Properties
CAS No. |
113138-63-9 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
1,1-dimethoxy-2,2-dimethyldecane |
InChI |
InChI=1S/C14H30O2/c1-6-7-8-9-10-11-12-14(2,3)13(15-4)16-5/h13H,6-12H2,1-5H3 |
InChI Key |
IALKLDOOQYPQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



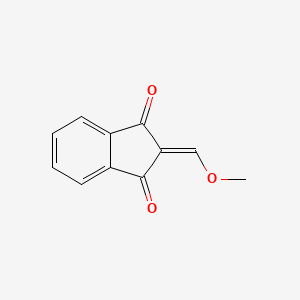
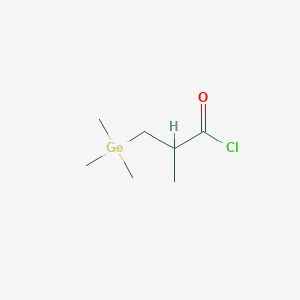



![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
